D-Myo-inositol 2,4-bis-phosphate ammonium salt

Allosteric Regulation Glycolysis 6-Phosphofructo-1-Kinase

D-Myo-inositol 2,4-bis-phosphate ammonium salt (CAS 106358-02-5, synonym Ins(2,4)P2·4NH₄) is a synthetic, chirally defined myo-inositol bisphosphate bearing phosphoryl groups at the D-2 and D-4 positions of the cyclitol ring. With a molecular weight of 408.24 g/mol and the ammonium counterion enhancing aqueous solubility, this compound serves as a regioisomerically pure biochemical tool for investigating non-canonical inositol phosphate metabolism, phytate degradation pathways, and allosteric regulation of glycolytic enzymes.

Molecular Formula C6H26N4O12P2
Molecular Weight 408.24 g/mol
Cat. No. B13828966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Myo-inositol 2,4-bis-phosphate ammonium salt
Molecular FormulaC6H26N4O12P2
Molecular Weight408.24 g/mol
Structural Identifiers
SMILESC1(C(C(C(C(C1O)OP(=O)(O)O)O)OP(=O)(O)O)O)O.N.N.N.N
InChIInChI=1S/C6H14O12P2.4H3N/c7-1-2(8)5(17-19(11,12)13)4(10)6(3(1)9)18-20(14,15)16;;;;/h1-10H,(H2,11,12,13)(H2,14,15,16);4*1H3/t1?,2-,3+,4?,5-,6-;;;;/m1..../s1
InChIKeyMBWPCMXEOPACSF-IPKLNZGGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Myo-Inositol 2,4-Bis-Phosphate Ammonium Salt: A Regiospecific InsP2 Isomer for Inositol Phosphate Pathway Dissection


D-Myo-inositol 2,4-bis-phosphate ammonium salt (CAS 106358-02-5, synonym Ins(2,4)P2·4NH₄) is a synthetic, chirally defined myo-inositol bisphosphate bearing phosphoryl groups at the D-2 and D-4 positions of the cyclitol ring [1]. With a molecular weight of 408.24 g/mol and the ammonium counterion enhancing aqueous solubility, this compound serves as a regioisomerically pure biochemical tool for investigating non-canonical inositol phosphate metabolism, phytate degradation pathways, and allosteric regulation of glycolytic enzymes . It is supplied as a research-grade reagent requiring storage at −20°C to preserve phosphate ester integrity .

Why Ins(2,4)P2 Cannot Be Replaced by Ins(1,4)P2 or Other Inositol Bisphosphate Isomers in Experimental Workflows


Inositol bisphosphate isomers are not functionally interchangeable. The phosphate substitution pattern on the myo-inositol ring governs enzyme recognition, allosteric potency, and metabolic routing. Ins(1,4)P2—the predominant cellular InsP2 isomer generated by IP₃ 5-phosphatase-mediated termination of calcium signaling—differs fundamentally from Ins(2,4)P2 in both biosynthetic origin and biochemical activity [1]. Direct comparative enzymological data demonstrate that Ins(2,4)P2 activates muscle-type 6-phosphofructo-1-kinase (PFK) with a Ka of 70 µM, whereas Ins(1,4)P2 activates the same enzyme with a Ka of 43 µM—a 1.6-fold difference in apparent affinity that precludes casual substitution in allosteric regulation studies [2]. Furthermore, Ins(2,4)P2 arises specifically from the alternative (minor) branch of phytate dephosphorylation by histidine acid phytases, accounting for less than 2% of total phytate hydrolysis flux, in contrast to the dominant Ins(1,2)P2-generating pathway [3]. These regioisomer-specific properties mean that substituting Ins(1,4)P2 or other InsP2 isomers for Ins(2,4)P2 will yield erroneous conclusions in metabolic tracing, enzyme kinetics, and allosteric activation assays.

Quantitative Differentiation of D-Myo-Inositol 2,4-Bis-Phosphate Ammonium Salt Against Closest Analogs: Evidence for Scientific Procurement Decisions


Allosteric Activation of Muscle-Type 6-Phosphofructo-1-Kinase: Ins(2,4)P2 vs. Ins(1,4)P2 — A 1.6-Fold Difference in Ka

In a systematic comparison of inositol bisphosphate isomers, Ins(2,4)P2 allosterically activated rabbit muscle PFK with a half-maximal activation constant (Ka) of 70 µM, measured in the presence of near-physiological concentrations of other allosteric effectors including 0.1 mM AMP at pH 7.4 [1]. Under identical assay conditions, the more abundant cellular isomer Ins(1,4)P2 exhibited a Ka of 43 µM, representing a 1.63-fold higher apparent affinity [1]. The reference allosteric activator fructose 1,6-bisphosphate showed comparable apparent binding affinity (Kd,app ~5 µM), confirming that both InsP2 isomers operate within physiologically relevant concentration ranges [1].

Allosteric Regulation Glycolysis 6-Phosphofructo-1-Kinase

Phytate Dephosphorylation Pathway Branching: Ins(2,4)P2 as a Minor-Pathway Diagnostic Intermediate (<2% Flux) vs. Dominant Ins(1,2)P2 Route

Greiner and Carlsson established the first complete dual-pathway model for phytate dephosphorylation by Klebsiella terrigena histidine acid phytase, demonstrating that D-Ins(2,4)P2 is produced exclusively via the alternative (minor) branch: InsP₆ → D-Ins(1,2,4,5,6)P₅ → Ins(2,4,5,6)P₄ → D-Ins(2,4,5)P₃ → D-Ins(2,4)P₂ → Ins(2)P [1]. Quantitative flux analysis estimated that more than 98% of phytate hydrolysis proceeds through the dominant pathway terminating in D-Ins(1,2)P₂, while the alternative pathway yielding D-Ins(2,4)P₂ accounts for less than 2% of total substrate turnover [1]. In contrast, the structurally related Ins(1,4)P₂ is not an intermediate in either phytase pathway; it is generated exclusively by the inositol phosphate 5-phosphatase-mediated hydrolysis of Ins(1,4,5)P₃ in the canonical phosphoinositide signaling cascade [2].

Phytate Metabolism Histidine Acid Phytase Metabolic Pathway Tracing

Defined Intermediate in the PhyAsr Phosphatase Sequential Dephosphorylation Pathway: Ordered Production of D-Ins(2,4)P2 from InsP₆

Kinetic and molecular docking studies of the bacterial protein tyrosine phosphatase-like myo-inositol polyphosphatase PhyAsr from Selenomonas ruminantium revealed a strictly ordered sequential dephosphorylation of InsP₆ proceeding via D-Ins(1,2,4,5,6)P₅ → Ins(2,4,5,6)P₄ → D-Ins(2,4,5)P₃ → D-Ins(2,4)P₂ → Ins(2)P, with preferential cleavage of the 3-phosphate position at each step [1]. D-Ins(2,4)P2 is thus a mandatory penultimate intermediate in this specific enzyme's catalytic cycle, a property not shared by all inositol polyphosphate phosphatases. For example, the E. coli phytase P2 follows an alternative dephosphorylation route (D-Ins(1,2,3,4,5)P₅ → D-Ins(2,3,4,5)P₄ → D-Ins(2,4,5)P₃ → Ins(2,5)P₂ → Ins(2)P) that bypasses Ins(2,4)P2 entirely [2]. This enzyme-dependent divergence means Ins(2,4)P2 is a diagnostic intermediate for PhyAsr-type phosphatase activity but not for all phytases.

Inositol Polyphosphate Phosphatase PhyAsr Enzyme Mechanism

Ammonium Salt Form: Enhanced Aqueous Solubility Compared to Free Acid for Biochemical Assay Compatibility

The ammonium counterion in D-Myo-inositol 2,4-bis-phosphate ammonium salt (C₆H₂₆N₄O₁₂P₂, MW 408.24) confers enhanced aqueous solubility relative to the free acid form (C₆H₁₄O₁₂P₂, MW 340.12), a property documented in vendor technical specifications . This is particularly relevant because the alternative sodium salt form (D-Myo-inositol-2,4-diphosphate sodium salt, MW 384.10) is also commercially available and may be selected based on buffer compatibility requirements . The ammonium salt dissociates to release the free Ins(2,4)P₂⁴⁻ anion in aqueous solution at physiological pH, while the volatile ammonium counterion does not introduce non-volatile cations that could interfere with mass spectrometric detection or metal-dependent enzyme assays.

Formulation Solubility Biochemical Assay Compatibility

First Reported Intermediate of Enzymatic Phytate Dephosphorylation: Unique Historical Status Among InsP2 Isomers

D-Ins(2,4)P2 was reported for the first time as an intermediate of enzymatic phytate dephosphorylation by Greiner and Carlsson (2006), alongside D-Ins(2,3,5,6)P4 and D-Ins(2,3,5)P3 [1]. This contrasts with Ins(1,4)P2, which had been known since the early 1980s as the primary dephosphorylation product of the second messenger Ins(1,4,5)P3 [2], and Ins(4,5)P2, identified as an intermediate in inositol phosphate 5-phosphatase reactions. The late identification of Ins(2,4)P2 reflects its origin in a quantitatively minor metabolic route that had been overlooked in earlier phytase characterization studies. This compound's status as a relatively recently recognized intermediate makes it a valuable reference standard for validating contemporary HPLC and HPIC analytical methods designed to resolve all possible phytate degradation intermediates.

Phytase Enzymology Phytate Degradation Analytical Reference Standard

Validated Application Scenarios for D-Myo-Inositol 2,4-Bis-Phosphate Ammonium Salt Based on Quantitative Differentiation Evidence


Allosteric Regulation Studies of Muscle-Type 6-Phosphofructo-1-Kinase (PFK)

Investigators studying the allosteric modulation of glycolysis should use Ins(2,4)P2 ammonium salt as the test ligand when comparing the rank-order potency of inositol bisphosphate isomers on muscle PFK. The established Ka of 70 µM for Ins(2,4)P2 contrasts with 43 µM for Ins(1,4)P2, enabling construction of structure-activity relationships that distinguish the contributions of the 2- vs. 1-phosphate position to PFK allosteric site recognition [3]. Both isomers should be procured from the same supplier to minimize inter-lot variability. Assay conditions should replicate the published protocol: 0.1 mM AMP, pH 7.4, near-physiological concentrations of ATP, citrate, and other effectors.

Phytase Pathway Characterization and Enzyme Classification (3- vs. 6-Phytase Discrimination)

For laboratories characterizing novel phytase enzymes from microbial or plant sources, Ins(2,4)P2 serves as a pathway-specific diagnostic standard. Its detection in InsP₆ hydrolysates by HPLC or HPIC indicates activity via the alternative (minor) dephosphorylation route characteristic of 3-phytases (EC 3.1.3.8), as demonstrated for K. terrigena phytase where the Ins(2,4)P2-containing pathway accounts for <2% of total flux [3]. Conversely, exclusive production of Ins(1,2)P2 or Ins(2,5)P2 without detectable Ins(2,4)P2 supports classification as a 6-phytase (EC 3.1.3.26). Co-injection of authentic Ins(2,4)P2 standard is essential for unambiguous peak assignment given the chromatographic similarity of InsP2 regioisomers.

Inositol Polyphosphate Phosphatase Mechanistic Studies Using PhyAsr and Related Enzymes

Researchers employing the bacterial PTP-like inositol polyphosphate phosphatase PhyAsr can use Ins(2,4)P2 ammonium salt as a substrate to study the terminal dephosphorylation step (Ins(2,4)P2 → Ins(2)P + Pi) in isolation, decoupled from the upstream sequential reactions [3]. This approach enables determination of kinetic parameters (Km, kcat) for the final catalytic step without interference from processive dephosphorylation of higher inositol polyphosphates. The ammonium salt form is particularly suitable for this application because the absence of non-volatile counterions avoids interference with phosphate detection assays (e.g., malachite green) and metal cofactor studies (Mg²⁺, Mn²⁺, Co²⁺ dependence).

Comprehensive Inositol Phosphate Profiling by HPLC/HPIC in Biological and Environmental Samples

Analytical laboratories performing quantitative inositol phosphate metabolomics in soil, feed, food, or tissue samples require Ins(2,4)P2 ammonium salt as a calibration standard to ensure chromatographic resolution of the InsP2 isomer cluster [3]. Because Ins(1,4)P2, Ins(2,4)P2, Ins(4,5)P2, and other bisphosphate regioisomers can exhibit similar retention times on anion-exchange columns, a complete set of authenticated isomer standards—including Ins(2,4)P2—is necessary for accurate peak identification and quantification. The ammonium salt's enhanced aqueous solubility facilitates preparation of concentrated stock solutions for calibration curve generation.

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